WIZ: A Novel Repressor of Gamma-Globin and a Promising Therapeutic Target for Hemoglobinopathies
WIZ: A Novel Repressor of Gamma-Globin and a Promising Therapeutic Target for Hemoglobinopathies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The reactivation of fetal hemoglobin (HbF) expression is a clinically validated therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. The discovery of novel regulators of the fetal-to-adult hemoglobin switch is paramount for developing new pharmacological interventions. This technical guide delves into the discovery and validation of the zinc finger protein WIZ as a key repressor of gamma-globin (HBG), the primary component of HbF. This guide will detail the molecular mechanisms, experimental validation, and therapeutic potential of targeting WIZ.
Core Discovery: WIZ as a Component of a Repressive Complex
WIZ was identified as a core subunit of the G9a/GLP histone methyltransferase complex, a key player in transcriptional repression.[1][2] This complex mediates the mono- and di-methylation of lysine (B10760008) 9 on histone H3 (H3K9me1 and H3K9me2), epigenetic marks associated with gene silencing.[1][2][3] WIZ, along with another zinc finger protein ZNF644, acts as a targeting factor, guiding the G9a/GLP complex to specific gene loci through their DNA-binding zinc finger motifs.[1][2] WIZ itself contains 12 zinc finger motifs, enabling it to recognize and bind to specific DNA sequences.[1]
Signaling Pathway of WIZ-mediated Gamma-Globin Repression
The proposed mechanism for WIZ-mediated repression of the gamma-globin genes involves the recruitment of the G9a/GLP complex to the β-globin locus. This leads to local H3K9 methylation, chromatin condensation, and subsequent silencing of gamma-globin transcription.
Caption: WIZ recruits the G9a/GLP complex to repress gamma-globin.
Validation of WIZ as a Gamma-Globin Repressor
The role of WIZ as a repressor of gamma-globin was validated through genetic and chemical biology approaches.
Genetic Validation: WIZ Knockout
CRISPR-Cas9 mediated knockout of WIZ in primary human erythroblasts resulted in a significant increase in gamma-globin mRNA, HbF protein levels, and the percentage of HbF-positive (F+) cells.[4][5][6][7] This provided direct evidence that loss of WIZ function leads to the de-repression of fetal hemoglobin.
Chemical Biology Approach: Discovery of WIZ Degraders
A phenotypic screen of a library of cereblon (CRBN)-biased ligands identified a small molecule, dWIZ-1, that induced HbF.[4][7] Subsequent proteomic analysis revealed that dWIZ-1 acts as a "molecular glue," inducing the degradation of WIZ by recruiting it to the CRBN E3 ubiquitin ligase complex.[8][9]
Further optimization led to the development of dWIZ-2, a more potent and pharmacokinetically suitable WIZ degrader.[4][7][10] Treatment of sickle cell disease patient-derived erythroblasts with dWIZ-2 resulted in robust, dose-dependent WIZ degradation and a significant increase in HbF levels.[4][7]
More recently, a dual degrader, BMS-986470, targeting both WIZ and another transcriptional repressor, ZBTB7A, has been developed and shown to synergistically increase HbF levels.[11][12]
Experimental Workflow: From Phenotypic Screen to In Vivo Validation
The discovery and validation of WIZ as a therapeutic target followed a systematic workflow.
Caption: Workflow for the discovery and validation of WIZ degraders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on WIZ depletion and degradation.
Table 1: Effect of WIZ Knockout on Gamma-Globin Expression in Human Erythroblasts
| Experiment | Outcome Measure | Result | Reference |
| WIZ knockout using two independent sgRNAs | γ-globin mRNA proportion | Elevated | [4][5][6] |
| WIZ knockout using two independent sgRNAs | HbF protein levels | Increased | [4][5][6] |
| WIZ knockout using two independent sgRNAs | Proportion of HbF+ cells | Increased | [4][5][6] |
| Knockout of WIZ alone in HUDEP-2 cells | γ-globin expression | Significantly induced | [11][12] |
| Dual knockout of ZBTB7A and WIZ in HUDEP-2 cells | Proportion of F-cells | >95% | [11][12] |
| Dual knockout of ZBTB7A and WIZ in HUDEP-2 cells | Total HbF tetramer | >80% | [11][12] |
Table 2: Effect of WIZ Degraders on Gamma-Globin Expression
| Compound | Model System | Outcome Measure | Result | Reference |
| dWIZ-2 | Sickle cell patient-derived erythroblasts (in vitro) | γ-globin mRNA proportion | Increased | [4][7] |
| dWIZ-2 | Sickle cell patient-derived erythroblasts (in vitro) | HbF+ cells proportion | Increased | [4][7] |
| dWIZ-2 | Sickle cell patient-derived erythroblasts (in vitro) | HbF protein levels | Increased | [4][7] |
| dWIZ-2 | Humanized NBSGW mice (in vivo, 21 days) | WIZ degradation in human erythroblasts | Robust, dose-dependent | [4][7] |
| dWIZ-2 | Humanized NBSGW mice (in vivo, 21 days) | Total HbF in human erythroblasts | Increased | [4][7] |
| dWIZ-2 | Healthy cynomolgus monkeys (in vivo, 28 days) | γ-globin mRNA in blood | Up to 37% of β-like globins | [4] |
| dWIZ-2 | Healthy cynomolgus monkeys (in vivo, 28 days) | HbF+ reticulocytes | Up to 95% | [4] |
| BMS-986470 | Primary erythroblasts (healthy donor and SCD patient) | Proportion of F-cells | >90% | [11] |
| BMS-986470 | Primary erythroblasts (healthy donor and SCD patient) | Total HbF | >40% | [11] |
| 10 (dWIZ-2 analog) | hNBSGW mouse xenograft model (in vivo) | WIZ degradation and HbF induction | Robust | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and validation of WIZ as a gamma-globin repressor.
Unbiased Protein Affinity Purification
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Objective: To identify proteins that interact with the G9a/GLP complex.
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Methodology:
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Establish a stable cell line (e.g., HEK293T) expressing a tagged version of a bait protein (e.g., FLAG-G9a).
-
Lyse the cells and perform immunoprecipitation using an antibody against the tag (e.g., anti-FLAG).
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Elute the protein complexes from the antibody beads.
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Separate the proteins by SDS-PAGE and identify the protein bands by mass spectrometry.
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Validate interactions through reciprocal affinity purification using the identified proteins as bait.[1]
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Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
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Objective: To identify the genomic regions where WIZ binds.
-
Methodology:
-
Crosslink proteins to DNA in cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the protein of interest (WIZ) using a specific antibody.
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Reverse the crosslinks and purify the associated DNA.
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Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
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Align the sequencing reads to the reference genome to identify WIZ binding sites.
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CRISPR-Cas9 Mediated Gene Knockout
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Objective: To specifically disrupt the WIZ gene to study its function.
-
Methodology:
-
Design single guide RNAs (sgRNAs) that target a specific exon of the WIZ gene.
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Clone the sgRNAs into a vector that also expresses the Cas9 nuclease.
-
Introduce the sgRNA/Cas9 vector into the target cells (e.g., primary human erythroblasts) via electroporation or viral transduction.
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Cas9, guided by the sgRNA, will create a double-strand break in the WIZ gene.
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The cell's non-homologous end joining (NHEJ) repair mechanism will often introduce insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.
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Validate the knockout by Western blot (loss of protein) and sequencing of the target locus.[4]
-
Phenotypic Screening for HbF Inducers
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Objective: To identify small molecules that increase HbF expression.
-
Methodology:
-
Culture primary human erythroblasts in a multi-well plate format.
-
Treat the cells with a library of small molecules (e.g., a CRBN-biased chemical library).
-
After a defined incubation period, lyse the cells and quantify HbF levels using an immunoassay (e.g., ELISA).
-
Identify "hit" compounds that significantly increase HbF levels without causing cytotoxicity.[4][7]
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Global Proteomics for Target Deconvolution
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Objective: To identify the protein target of a "hit" compound from a phenotypic screen.
-
Methodology:
-
Treat cells with the hit compound (e.g., dWIZ-1) or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).
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Quantify the relative abundance of thousands of proteins between the treated and control samples.
-
Identify proteins whose levels are significantly decreased upon treatment, indicating they are targets of degradation.[4][6]
-
Conclusion and Future Directions
The discovery of WIZ as a repressor of gamma-globin represents a significant advancement in our understanding of fetal hemoglobin regulation. The development of potent and specific WIZ degraders has opened up a promising new therapeutic avenue for patients with sickle cell disease and β-thalassemia. These small molecules offer the potential for an oral therapy that could be more accessible than gene-based therapies. Future research will focus on the clinical development of WIZ degraders, including assessing their long-term safety and efficacy in patients. Furthermore, exploring the potential for combination therapies, such as dual degradation of WIZ and other repressors like ZBTB7A, may lead to even more profound and durable clinical benefits.
References
- 1. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 2. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc finger protein Wiz links G9a/GLP histone methyltransferases to the co-repressor molecule CtBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. twistbioscience.com [twistbioscience.com]
- 6. Targeted Degradation of the Wiz Transcription Factor for Gamma Globin De-Repression | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
